Molecular Weight and LogP: Meta-Methyl Substitution Increases Lipophilicity and Mass vs. Unsubstituted Analog
The meta-methyl substitution on 2-Methyl-4-(3-methylphenyl)-1-butene results in a molecular weight increase of 14.03 g/mol and a LogP increase of 0.8 units compared to the unsubstituted analog 2-Methyl-4-phenyl-1-butene [1][2]. This alteration in physicochemical properties is expected to influence membrane permeability and solubility characteristics in biological or formulation contexts.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 160.26 g/mol |
| Comparator Or Baseline | 2-Methyl-4-phenyl-1-butene: 146.23 g/mol |
| Quantified Difference | +14.03 g/mol (9.6% increase) |
| Conditions | Calculated based on molecular formula C12H16 vs. C11H14 |
Why This Matters
The higher molecular weight and LogP directly affect compound handling, solubility profiles, and predicted passive membrane diffusion, which are critical considerations in pharmaceutical intermediate selection.
- [1] CAS Common Chemistry. 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene, CAS RN 113947-88-9. American Chemical Society. View Source
- [2] PubChem. 2-Methyl-4-phenyl-1-butene, CID 138809. National Library of Medicine. View Source
